REACTION_CXSMILES
|
[NH:1]1[CH2:6]CCC[CH2:2]1.[C:7](O)(C(F)(F)F)=O.[NH:14]1[CH:18]=[C:17]([CH:19]=[O:20])[N:16]=[N:15]1>CC(O)C.O>[CH3:2][N:1]([CH2:6][C:18]1[C:17]([CH:19]=[O:20])=[N:16][NH:15][N:14]=1)[CH3:7] |f:3.4|
|
Name
|
|
Quantity
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62.1 g
|
Type
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reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NC(=C1)C=O
|
Name
|
|
Quantity
|
365 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product crystallized from the reaction mixture
|
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1=NNN=C1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |